molecular formula C23H25Cl2N5OS B12009487 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide CAS No. 540498-39-3

2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide

Cat. No.: B12009487
CAS No.: 540498-39-3
M. Wt: 490.4 g/mol
InChI Key: GPWXTAUIMSICIY-UHFFFAOYSA-N
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Description

2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide is a complex organic compound with a molecular formula of C21H21Cl2N5OS This compound is characterized by its unique structure, which includes a triazole ring, an allyl group, and a dichloroaniline moiety

Preparation Methods

The synthesis of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide involves multiple steps. The key steps include the formation of the triazole ring, the introduction of the allyl group, and the attachment of the dichloroaniline moiety. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring and dichloroaniline moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide include:

  • 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
  • 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
  • 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

These compounds share similar structural features but differ in the substitution patterns on the aniline ring or the triazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

CAS No.

540498-39-3

Molecular Formula

C23H25Cl2N5OS

Molecular Weight

490.4 g/mol

IUPAC Name

2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H25Cl2N5OS/c1-5-8-30-20(12-26-17-6-7-18(24)19(25)11-17)28-29-23(30)32-13-21(31)27-22-15(3)9-14(2)10-16(22)4/h5-7,9-11,26H,1,8,12-13H2,2-4H3,(H,27,31)

InChI Key

GPWXTAUIMSICIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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